![molecular formula C13H10F3N3O2S2 B2903702 2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide CAS No. 1024423-14-0](/img/structure/B2903702.png)
2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide
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Overview
Description
2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide, also referred to as 2-Thienylcarbonylhydrazinecarbothioamide, is a synthetic organic compound with a wide array of applications in scientific research. Its unique structure and properties make it a desirable choice for many laboratory experiments.
Scientific Research Applications
Inhibitors of Human Soluble Epoxide Hydrolase
The compound has been identified as a potential inhibitor of human soluble epoxide hydrolase (sEH), which is significant in the treatment of hypertonia, tuberculosis, renal pathologies, and other diseases . sEH inhibitors are promising for etiotropic therapy, which targets the cause of diseases rather than the symptoms.
Organic Synthesis Building Block
As an organic building block, this compound can be used in the synthesis of various organic molecules. It can react with aliphatic diamines to yield N,N’-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment . These reactions are valuable for creating new molecules with potential therapeutic applications.
Design of New sEH Inhibitors
The compound’s structural fragment is often used in the design of new sEH inhibitors. For example, compounds like EC5026, which contain a 4-(trifluoromethoxy)phenyl fragment, have entered clinical trials . This highlights the compound’s role in the development of new drugs.
Study of Biological Processes Related to Aging
Certain derivatives of the compound may be useful in studying biological processes related to aging . This application is crucial for understanding the mechanisms of aging and developing interventions to mitigate age-related diseases.
Insecticide and Zoocide
The compound’s derivatives, such as metaflumizone, act as insecticides or zocides by blocking potential-dependent sodium channels in harmful insects and rodents . This application is essential for pest control and protecting crops from damage.
Antitumor Activity
Derivatives of the compound have shown antitumor activity by inhibiting tyrosine kinase . This is particularly important in cancer research, where the inhibition of specific enzymes can lead to the development of targeted cancer therapies.
Mechanism of Action
Target of Action
The primary target of this compound is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with sEH by inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds in the active site of the enzyme . The presence of the lipophilic 4-(trifluoromethoxy)phenyl fragment in the compound enhances its binding affinity to the enzyme .
Biochemical Pathways
By inhibiting sEH, the compound affects the metabolic pathway of EETs. This results in an increase in the levels of EETs, which can have various downstream effects depending on the physiological context . For example, elevated EET levels can lead to vasodilation, anti-inflammatory effects, and protection of the heart during ischemia .
Pharmacokinetics
The presence of the lipophilic 4-(trifluoromethoxy)phenyl fragment may enhance its absorption and distribution .
Result of Action
The inhibition of sEH and the subsequent increase in EET levels can have several molecular and cellular effects. These include vasodilation, reduction of inflammation, and cardioprotection during ischemia . The exact effects would depend on the specific physiological context.
properties
IUPAC Name |
1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S2/c14-13(15,16)21-9-5-3-8(4-6-9)17-12(22)19-18-11(20)10-2-1-7-23-10/h1-7H,(H,18,20)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNAGOTZZRBMGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-thienylcarbonyl)-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide |
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